Cas no 95-71-6 (Methylhydroquinone)

Methylhydroquinone (MHQ) is a substituted derivative of hydroquinone, characterized by the addition of a methyl group to the aromatic ring. This modification enhances its stability and antioxidant properties, making it a valuable intermediate in organic synthesis and industrial applications. MHQ is commonly utilized as a polymerization inhibitor, particularly in the production of acrylic monomers and other vinyl compounds, where it effectively prevents premature polymerization during storage and processing. Its robust antioxidant activity also lends itself to applications in coatings, adhesives, and photochemical processes. The compound's efficacy, combined with its relatively low volatility, ensures reliable performance under varied conditions. Proper handling is essential due to its potential sensitivity to oxidation.
Methylhydroquinone structure
Methylhydroquinone structure
Product Name:Methylhydroquinone
CAS No:95-71-6
MF:C7H8O2
MW:124.137222290039
MDL:MFCD00002345
CID:34812
PubChem ID:7253
Update Time:2025-06-08

Methylhydroquinone Chemical and Physical Properties

Names and Identifiers

    • 2-Methylbenzene-1,4-diol
    • 3-METHYL-1,4-DIHYDROXYBENZENE
    • METHYLHYDROQUINONE
    • P-TOLUHYDROQUINOL
    • 1,4-Dihydroxy-2-methylbenzene
    • 2,5-Toluenediol
    • 2-Methyl-1,4-benzenediol (2-methylhydroquinone)
    • 2-methyl-1,4-hydroquinone
    • 2-methyl-4-benzenediol
    • 2-Methyl-p-hydroquinone
    • 4-Benzenediol,2-methyl-1
    • Hydroquinone, methyl-
    • methyl-hydroquinon
    • Methyl-p-hydroquinone
    • p-Toluquinol
    • Toluquinol
    • THQ
    • 2,5-Dihydroxytoluene
    • p-Toluhydroquinone
    • 2-Methyl-1,4-benzenediol
    • Toluhydroquinone
    • 2-Methylhydroquinone
    • Tolylhydroquinone
    • 1,4-Benzenediol, 2-methyl-
    • METHYL HYDROQUINONE
    • Pyrolin
    • Hydroquinone, tolyl-
    • THQ (VAN)
    • NSC496
    • 2-Methyl-1,4-benzenediol (ACI)
    • Hydroquinone, methyl- (6CI, 8CI)
    • 2-Methyl-1,4-dihydroxybenzene
    • 4-Hydroxy-2-methylphenol
    • M-HQ
    • m-Methylhydroquinone
    • Methyl 1,4-dihydroxybenzene
    • NSC 4962
    • o-Methylhydroquinone
    • Speciosin G
    • Methylhydroquinone
    • MDL: MFCD00002345
    • Inchi: 1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3
    • InChI Key: CNHDIAIOKMXOLK-UHFFFAOYSA-N
    • SMILES: OC1C=C(C)C(O)=CC=1
    • BRN: 2041489

Computed Properties

  • Exact Mass: 124.05243
  • Monoisotopic Mass: 124.05243
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 92.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 40.5
  • Surface Charge: 0
  • Tautomer Count: 13

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1006 (rough estimate)
  • Melting Point: 128-130 °C (lit.)
  • Boiling Point: 285°C
  • Flash Point: Fahrenheit: 341.6 ° f < br / > Celsius: 172 ° C < br / >
  • Refractive Index: 1.4922 (estimate)
  • Solubility: 77g/l
  • Water Partition Coefficient: 77G/L(25ºC)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with oxidizing agents, strong bases.
  • PSA: 40.46000
  • LogP: 1.40620
  • FEMA: 3596
  • Solubility: Not determined

Methylhydroquinone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: 26-36
  • RTECS:MX6700000
  • Hazardous Material Identification: Xn
  • HazardClass:6.1(b)
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

Methylhydroquinone Customs Data

  • HS CODE:29072900

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Methylhydroquinone Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Palladium (diphenyl-2-pyridylphosphine complex, porous organic polymer supported) ,  Pyridine, 2-[bis(4-ethenylphenyl)phosphino]-, homopolymer (palladium complex) Solvents: Dimethylacetamide ;  rt → 140 °C; 12 h, 1 atm, 140 °C
Reference
Pd0-PyPPh2@porous organic polymer: Efficient heterogeneous nanoparticle catalyst for dehydrogenation of 3-methyl-2-cyclohexen-1-one without extra oxidants and hydrogen acceptors
Chen, Xingkun; Wang, Wenlong; Zhu, Hejun; Yang, Wenshao; Ding, Yunjie, Molecular Catalysis, 2018, 456, 49-56

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Reference
Synthesis of (±)-6-hydroxy-3,4-dihydro-4,7-dimethylbenzo-1-pyran-2(H)-one, a tetranorsesquiterpenoid
Nadkarni, K. K.; Kamat, S. P.; Paknikar, S. K., Indian Journal of Chemistry, 1994, (5), 432-5

Production Method 3

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  1,1,3,3-Tetramethyldisiloxane ,  Sodium iodide Solvents: Dichloromethane
Reference
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; Fry, James L., Organic Reactions (Hoboken, 2008, 71, 1-737

Production Method 4

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  1,1,3,3-Tetramethyldisiloxane ,  Sodium iodide Solvents: Acetonitrile ,  Dichloromethane
Reference
Reagents and synthetic methods. 57. Reduction of carbonyl compounds promoted by silicon hydrides under the influence of trimethylsilyl-based reagents
Aizpurua, Jesus M.; Lecea, Begona; Palomo, Claudio, Canadian Journal of Chemistry, 1986, 64(12), 2342-7

Production Method 5

Reaction Conditions
1.1 Reagents: 1-Methyl-1,4-cyclohexadiene Catalysts: Trifluoroacetic acid Solvents: Toluene ;  2 h, 30 °C
Reference
1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones
Baschieri, Andrea ; Amorati, Riccardo ; Valgimigli, Luca ; Sambri, Letizia, Journal of Organic Chemistry, 2019, 84(21), 13655-13664

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  5 - 12 h, rt
Reference
Simple, mild, and efficient method for the reduction of 1,4-benzoquinones to hydroquinones by the action of NaN3
Algi, Fatih; Balci, Metin, Synthetic Communications, 2006, 36(16), 2293-2297

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  0 °C; 3 h, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 3 h, rt; 0 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  neutralized, rt
Reference
An easy two-step reduction of salicylic acids and alcohols to 2-methylphenols
Mazzini, Francesco; Salvadori, Piero, Synthesis, 2005, (15), 2479-2481

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, reflux
Reference
Green, lithium salt-free synthesis of 2-alkylated 1,4-benzenediols in hydroalcoholic media
Peixoto de Abreu Lima, Alejandro; Graziano, Natali; Pandolfi, Enrique, Green Chemistry Letters and Reviews, 2016, 9(4), 210-215

Production Method 9

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine
Reference
The generation of C,O,O-trilithiated derivatives of dihydric phenols
Saa, Jose M.; Morey, Jeroni; Suner, Guillem; Frontera, Antoni; Costa, Antoni, Tetrahedron Letters, 1991, 32(49), 7313-16

Production Method 10

Reaction Conditions
1.1 Reagents: Acetic acid ,  N-Methyl-2-pyrrolidone ,  Oxygen Catalysts: Cuprate(1-), trichloro-, lithium, dihydrate Solvents: Methyl isobutyl ketone ,  Water ;  24 h, 700 kPa, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ;  5.5 h, 630 kPa, 80 °C
Reference
Processes for production of benzoquinones by oxidation of aromatic hydroxy compounds over copper catalyst followed by reduction to hydroquinones
, United States, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium bisulfite
Reference
Synthesis of 4,7-dimethoxyindoles bearing substituents at the C-5 and C-6 positions and studies on their demethylation products
Malesani, Giorgio; Galiano, Fabio; Ferlin, Maria Grazia; Masiero, Sergio, Journal of Heterocyclic Chemistry, 1980, 17(3), 563-9

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol
Reference
Action of Dilute Sulfuric Acid on Phenyl- and p-Tolylhydroxylamine (in the Presence and Absence of Phenol)
Bamberger, Eug., Annalen der Chemie, 1912, 390, 131-90

Production Method 13

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  5 min, reflux
Reference
An efficient reduction of quinones by formate-palladium/carbon system
Pande, Poorn Prakash, Asian Journal of Chemistry, 2010, 22(4), 2549-2553

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium persulfate Solvents: Water
Reference
Supported metalated phthalocyanine as catalyst for oxidation by molecular oxygen. Synthesis of quinones and carbonyl compounds
Villemin, Didier; Hammadi, Mohamed; Hachemi, Messaoud, Synthetic Communications, 2002, 32(10), 1501-1515

Production Method 15

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
Synthesis of methylhydroquinone
Zhang, Li-yang; Jiang, Deng-gao; Zhou, Cai-rong; Liu, Qi-yu; Jiang, Xue-gen, Jingxi Huagong, 2000, 17(12), 735-737

Production Method 16

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Aluminum Solvents: Water ;  rt → 86 °C; 30 min, 86 °C; 60 min, 86 °C; 86 °C → 25 °C
Reference
Synthesis process for 2-methyl-1,4-dihydroxybenzene
Sun, Xiaobo; Jiang, Denggao; Liu, Guoji; Ren, Ke, Huagong Shikan, 2005, 19(10), 24-26

Production Method 17

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide Solvents: Water ;  6 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
Reference
Selective electro-oxidation of phenol to 1,4-hydroquinone employing carbonaceous electrodes: surface modification is the key
Baravkar, Mayur D.; Prasad, Bhagavatula L. V., New Journal of Chemistry, 2022, 46(5), 2518-2525

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Benzyltriethylammonium chloride ,  Titanium superoxide (Ti(O2)2) Solvents: Water ;  rt → 60 °C; 50 - 60 °C; 1 h, 50 - 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Nickel ;  > 10 h, 0.6 MPa, 100 °C; 5 min, reflux
Reference
Method for preparation of 2-methylhydroquinone
, China, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium dodecyl sulfate ,  Ceric ammonium nitrate Solvents: Acetic acid ,  Water
1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
Reference
Hydroxylation of alkylphenols by cerium(IV) in conjunction with hydrogen peroxide and sodium dodecyl sulfate
Chawla, H. Mohindra; Sharma, S. Kumar; Chakrabarty, K.; Bhanumati, S., Journal of the Chemical Society, 1988, (2), 128-9

Production Method 20

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  30 min, 86 °C; 1 h, 86 °C
Reference
Improvement of the synthesis process of methyhydroquinone
Sun, Xiaobo; Jiang, Denggao; Wang, Xunqiu; Zhou, Cairong; Ren, Ke, Henan Huagong, 2003, (2), 15-16

Methylhydroquinone Raw materials

Methylhydroquinone Preparation Products

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Additional information on Methylhydroquinone

Methylhydroquinone (CAS No. 95-71-6): An Overview of Its Properties, Applications, and Recent Research

Methylhydroquinone (CAS No. 95-71-6), also known as 4-methylcatechol or 1,2-dihydroxy-4-methylbenzene, is a versatile organic compound with a wide range of applications in the chemical and pharmaceutical industries. This compound is characterized by its molecular formula C8H10O2 and a molecular weight of 138.16 g/mol. The structure of methylhydroquinone consists of a benzene ring with two hydroxyl groups and one methyl group attached to it, making it a valuable intermediate in various synthetic processes.

The physical properties of methylhydroquinone include a melting point of 37-39°C and a boiling point of 240°C. It is a white crystalline solid that is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and ethyl acetate. These properties make it suitable for use in various industrial and laboratory settings.

In the pharmaceutical industry, methylhydroquinone is primarily used as an intermediate in the synthesis of drugs and other active pharmaceutical ingredients (APIs). One notable application is in the production of antioxidants and stabilizers for polymers and plastics. The compound's ability to scavenge free radicals makes it an effective antioxidant, which helps to extend the shelf life and improve the stability of various materials.

Recent research has also explored the potential biological activities of methylhydroquinone. Studies have shown that it possesses antioxidant properties that can protect cells from oxidative stress. For example, a study published in the Journal of Medicinal Chemistry demonstrated that methylhydroquinone can effectively reduce oxidative damage in neuronal cells, suggesting its potential use in neuroprotective formulations.

In addition to its antioxidant properties, methylhydroquinone has been investigated for its anti-inflammatory effects. A study published in the Inflammation Research journal reported that methylhydroquinone can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases. This finding opens up new possibilities for using methylhydroquinone as a therapeutic agent in the treatment of inflammatory conditions.

The environmental impact of methylhydroquinone has also been a subject of recent research. Studies have shown that it can be biodegraded by certain microorganisms, making it less persistent in the environment compared to some other organic compounds. This biodegradability is an important factor to consider when evaluating the environmental safety of chemicals used in industrial processes.

In terms of safety, while methylhydroquinone is generally considered safe for industrial use when proper handling protocols are followed, it is important to note that it can cause skin irritation and eye damage if not handled carefully. Therefore, appropriate personal protective equipment (PPE) should be used when working with this compound.

The market demand for methylhydroquinone continues to grow due to its diverse applications and favorable properties. According to market research reports, the global demand for this compound is expected to increase at a steady rate over the next few years, driven by advancements in pharmaceutical and polymer industries.

In conclusion, Methylhydroquinone (CAS No. 95-71-6) is a versatile compound with significant applications in various industries. Its unique chemical structure and properties make it an important intermediate in the synthesis of drugs, antioxidants, and other valuable chemicals. Recent research has further expanded our understanding of its biological activities and environmental impact, highlighting its potential for new applications in medicine and materials science.

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Shandong Jing Kun Chemical Co.,Ltd.
(CAS:95-71-6)Methylhydroquinone
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Quantity:200kg
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